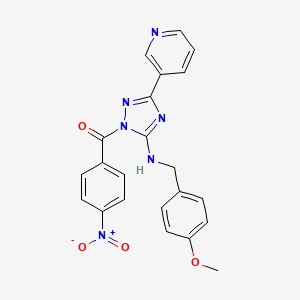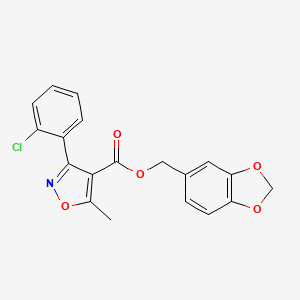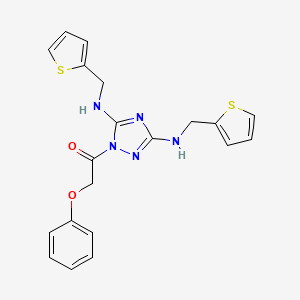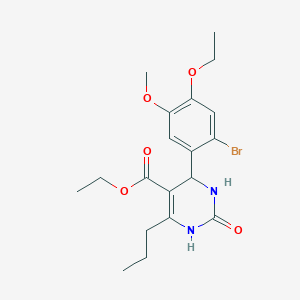
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide
描述
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide, also known as CPDT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPDT is a member of the thieno[3,2-d]pyrimidine class of compounds, which have been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In
作用机制
The exact mechanism of action of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer, inflammation, and viral infections. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has also been found to inhibit the NF-kB signaling pathway, which is involved in inflammation and immune response. In addition, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has been found to inhibit the entry of viruses into host cells by disrupting the interaction between the virus and its receptor.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has been shown to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression. In addition, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has been found to sensitize cancer cells to chemotherapy and radiation therapy. Inflammatory cells, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the expression of adhesion molecules, and inhibit leukocyte migration. In viral infections, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has been found to inhibit viral entry, replication, and spread.
实验室实验的优点和局限性
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has been found to exhibit potent activity against a range of cancer cell lines, inflammatory cells, and viruses. However, there are also limitations to using N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide in lab experiments. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established. In addition, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has not been extensively studied in animal models, and its pharmacokinetics and pharmacodynamics are not well understood.
未来方向
There are several future directions for the study of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide. One direction is the development of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide derivatives with improved activity and selectivity. Another direction is the study of the pharmacokinetics and pharmacodynamics of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide in animal models and humans. Further studies are needed to determine the safety and efficacy of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide in clinical trials. In addition, the combination of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide with other anti-cancer, anti-inflammatory, and anti-viral agents should be explored to determine the potential for synergistic effects.
科学研究应用
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has been extensively studied for its potential applications in various fields of research. In the field of cancer research, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has been found to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has been shown to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression in cancer cells. In addition, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
In the field of inflammation research, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has also been found to reduce the expression of adhesion molecules and inhibit leukocyte migration, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
In the field of virology, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has been found to exhibit potent anti-viral activity against a range of viruses, including HIV, herpes simplex virus, and influenza virus. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-2-thiophenecarboxamide has been shown to inhibit viral entry, replication, and spread, making it a promising candidate for the development of anti-viral drugs.
属性
IUPAC Name |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3S2/c16-11-3-5-12(6-4-11)17(13-7-9-22(19,20)10-13)15(18)14-2-1-8-21-14/h1-9,13H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSWEXPCAYXZHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-N-(2-ethylphenyl)propanamide](/img/structure/B4226303.png)
![2-cyano-3-[(2-methylphenyl)amino]-3-thioxopropanamide](/img/structure/B4226307.png)

![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}-2-(4-morpholinyl)ethanamine hydrochloride](/img/structure/B4226318.png)


![2,4-dichloro-N-(4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}phenyl)benzamide](/img/structure/B4226327.png)

![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B4226330.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4226345.png)
![7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B4226356.png)
![1-cycloheptyl-5,5-bis[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4226360.png)

![N-(2-fluorobenzyl)-2-({1-[4-(methylsulfonyl)phenyl]ethyl}amino)acetamide](/img/structure/B4226372.png)